molecular formula C16H14F2N4O3S B2937230 (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173635-81-8

(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2937230
CAS No.: 1173635-81-8
M. Wt: 380.37
InChI Key: VKUGOYLJFRRBJL-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound of significant interest in medicinal chemistry and chemical biology research, primarily for its potential as a protein kinase inhibitor. Its molecular architecture, featuring a benzothiazole core fused with a pyrazole-carbonylimino group, is a hallmark of scaffolds designed to target the ATP-binding site of various kinases. Compounds with this structural motif are frequently explored for their antibacterial properties , as they can interfere with critical bacterial enzymes. Researchers are investigating this molecule to elucidate its precise mechanism of action, its selectivity profile across the kinome, and its efficacy in cellular models of disease. The (Z)-configuration around the imino bond is crucial for its bioactive conformation and interaction with biological targets. This reagent serves as a key intermediate and a chemical probe for developing novel therapeutic agents, particularly in oncology and infectious disease research, providing a tool for understanding complex signal transduction pathways.

Properties

IUPAC Name

ethyl 2-[4,6-difluoro-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O3S/c1-3-25-13(23)8-22-14-10(18)6-9(17)7-12(14)26-16(22)19-15(24)11-4-5-21(2)20-11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUGOYLJFRRBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=NN(C=C3)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Abstract

The compound (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has garnered attention in recent research for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, including its potential applications in medicinal chemistry.

This compound is a complex organic compound that incorporates a difluorobenzothiazole moiety and a pyrazole derivative. The unique structural features of this compound suggest potential pharmacological applications, particularly in the fields of anti-inflammatory and anticancer therapies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that produce the desired pyrazole and thiazole derivatives. The synthesis process is crucial as it influences the biological activity of the final product.

Key Steps in Synthesis:

  • Formation of the Pyrazole Ring: Utilizing 1-methyl-1H-pyrazole with appropriate carbonyl compounds.
  • Introduction of Difluoromethyl Group: Employing difluoromethylation techniques to enhance biological activity.
  • Coupling Reaction: Combining the pyrazole with benzo[d]thiazole moieties to form the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar pyrazole derivatives. For instance, compounds with structural similarities to this compound have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Pyz-1A54949.85
Pyz-2MCF725.30
Pyz-3NCI-H46030.00

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored through various assays, demonstrating their ability to inhibit pro-inflammatory mediators. For example, compounds similar to this compound exhibited significant inhibition of cyclooxygenase enzymes.

Antioxidant Activity

Research indicates that compounds containing pyrazole rings possess antioxidant properties, which can be attributed to their ability to scavenge free radicals. This activity is essential for mitigating oxidative stress-related diseases.

Case Studies

A notable study by Zhong et al. (2024) synthesized several pyrazole derivatives and evaluated their biological activities. The study found that certain derivatives exhibited potent anticancer effects alongside significant anti-inflammatory properties, suggesting that this compound may share similar therapeutic profiles.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure is compared to four analogs (Table 1), highlighting substituents, molecular weights, and synthetic yields.

Functional Group Analysis

  • Heterocyclic Carbonyl Groups : The 1-methylpyrazole group in the target may improve solubility over the dihydrodioxine moiety in CAS 895447-12-8 , while the isoxazole in CAS 1007052-48-3 offers distinct hydrogen-bonding capabilities .
  • Ester Groups : Ethyl acetate in the target compound likely increases lipophilicity compared to methyl esters in analogs, affecting membrane permeability.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The ester C=O stretch (1737 cm⁻¹ in ) is consistent across analogs, while fluorine substituents may downfield-shift ¹⁹F NMR signals.
  • Hydrogen Bonding : The pyrazole and fluorine groups in the target compound may form unique hydrogen-bonding networks, influencing crystal packing and stability .

Q & A

Q. What are the recommended synthetic routes for preparing (Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol:

Core Benzothiazole Formation : React 4,6-difluoro-2-aminobenzo[d]thiazole with ethyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl acetate side chain.

Imino Linkage : Treat the intermediate with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) to form the imino bond.

Stereochemical Control : Use Z-selective conditions (e.g., low-temperature crystallization or chiral auxiliaries) to isolate the (Z)-isomer.
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on diagnostic peaks:
  • Benzo[d]thiazole protons (δ 7.2–8.1 ppm, split due to fluorine coupling).
  • Pyrazole methyl group (δ 3.8–4.0 ppm).
  • Ethyl acetate (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve the (Z)-configuration using SHELXL (). Refinement should report R-factor <0.05 and include H-bonding/π-π interactions ().

Q. How can researchers optimize reaction yields during the imino bond formation step?

  • Methodological Answer :
  • Solvent Choice : Use anhydrous DMF or THF to minimize hydrolysis.
  • Catalysis : Add 4-DMAP (0.1 eq) to accelerate acylation.
  • Temperature : Maintain 0–5°C during carbonyl chloride addition to suppress side reactions.
    Monitor progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1). Typical yields range from 65–75% after purification .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when multiple polymorphs are observed?

  • Methodological Answer :
  • Data Collection : Perform high-resolution (<1.0 Å) X-ray diffraction at varying temperatures (100–298 K) to identify polymorph-dependent packing ().
  • Software Tools : Use SHELXL () for refinement and Mercury (CCDC) for visualizing π-π interactions (e.g., centroid distances 3.5–4.0 Å) and C–H···O/N contacts.
  • Energy Frameworks : Compare lattice energies (via CrystalExplorer) to determine thermodynamic stability of polymorphs .

Q. How can computational modeling predict the bioactivity of this compound against target enzymes?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like HIV-1 protease () or kinases. Prioritize residues forming H-bonds with the pyrazole carbonyl or fluorine atoms.
  • MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å).
  • QSAR : Corrogate electronic parameters (Hammett σ for fluorine substituents) with IC₅₀ data from enzymatic assays .

Q. What experimental approaches validate the regioselectivity of fluorine substitution on the benzo[d]thiazole ring?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to track substitution patterns via ¹⁹F NMR.
  • DFT Calculations : Compare activation energies for 4- vs. 6-fluoro substitution using Gaussian09 (B3LYP/6-31G* level).
  • Competition Experiments : React 2-aminobenzo[d]thiazole with limited fluorine equivalents (1.1 eq) and analyze product ratios by LC-MS .

Q. How does the compound’s stability under acidic/basic conditions impact formulation for biological testing?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13) at 37°C for 24 hours. Monitor degradation by HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Degradation Pathways : Likely hydrolysis of the imino bond (confirmed by LC-MS/MS). Stabilize formulations using enteric coatings or lyophilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.